molecular formula C6H3ClFIO B14759020 3-Chloro-2-fluoro-6-iodophenol

3-Chloro-2-fluoro-6-iodophenol

Cat. No.: B14759020
M. Wt: 272.44 g/mol
InChI Key: IFHQJLWDIJNKFY-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-6-iodophenol is an organic compound with the molecular formula C6H3ClFIO It is a halogenated phenol, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-6-iodophenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 3-chloro-2-fluoro-6-iodobenzene with a hydroxide ion, which replaces a halogen atom with a hydroxyl group . The reaction typically requires a strong base, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-6-iodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols or ethers.

Scientific Research Applications

3-Chloro-2-fluoro-6-iodophenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Chloro-2-fluoro-6-iodophenol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms can enhance its binding affinity and specificity for certain biological targets. The hydroxyl group can participate in hydrogen bonding, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-fluoro-6-iodophenol is unique due to the presence of all three halogen atoms (chlorine, fluorine, and iodine) on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C6H3ClFIO

Molecular Weight

272.44 g/mol

IUPAC Name

3-chloro-2-fluoro-6-iodophenol

InChI

InChI=1S/C6H3ClFIO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H

InChI Key

IFHQJLWDIJNKFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)O)I

Origin of Product

United States

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